Carbiphene hydrochloride

Analgesic Respiratory Depression Clinical Pharmacology

Carbiphene hydrochloride (CAS 467-22-1), also known as etomide or SQ-10269, is a small-molecule diarylmethane derivative classified as a non-narcotic oral analgesic agent. Originally developed and patented by Squibb (J.

Molecular Formula C28H35ClN2O2
Molecular Weight 467.0 g/mol
CAS No. 467-22-1
Cat. No. B1668353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbiphene hydrochloride
CAS467-22-1
SynonymsCarbiphene HCl;  NSC 106959;  NSC-106959;  NSC106959;  Carbiphene hydrochloride;  Etomide hydrochloride;  SQ 10269; 
Molecular FormulaC28H35ClN2O2
Molecular Weight467.0 g/mol
Structural Identifiers
SMILESCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N(C)CCN(C)CCC3=CC=CC=C3.Cl
InChIInChI=1S/C28H34N2O2.ClH/c1-4-32-28(25-16-10-6-11-17-25,26-18-12-7-13-19-26)27(31)30(3)23-22-29(2)21-20-24-14-8-5-9-15-24;/h5-19H,4,20-23H2,1-3H3;1H
InChIKeyDQPNQXUUCWOWCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Carbiphene Hydrochloride (CAS 467-22-1): Non-Narcotic Analgesic Identity and Procurement Baseline


Carbiphene hydrochloride (CAS 467-22-1), also known as etomide or SQ-10269, is a small-molecule diarylmethane derivative classified as a non-narcotic oral analgesic agent [1]. Originally developed and patented by Squibb (J. Med. Chem. 6, 547, 1963), it was marketed under the trademarks Jubalon and Bandol (BMS) [1]. The hydrochloride salt exhibits a melting point of 163–165°C and a molecular weight of 467.04 g/mol (free base: 430.58 g/mol) [1]. While it is cataloged as a potent analgesic in multiple vendor databases, substantive modern pharmacological characterization beyond historical clinical reports remains limited, making procurement decisions critically dependent on the specific evidence dimensions outlined below [2].

Why Carbiphene Hydrochloride (467-22-1) Cannot Be Generically Substituted with Common Analgesic Standards


Simple substitution with conventional non-narcotic analgesics (e.g., NSAIDs, acetaminophen) or opioid-based comparators fails to replicate Carbiphene's specific pharmacological and respiratory profile. The compound occupies a unique therapeutic niche as a centrally acting, non-narcotic agent with a defined clinical potency ratio established against codeine—125 mg Carbiphene (as etomide free base equivalent) delivers analgesic equivalence to 100 mg codeine, yet its respiratory depressant effects were characterized as distinct from classical opioids in controlled human studies [1]. Furthermore, Carbiphene acts as a GABAA receptor allosteric modulator with measurable IC50 and EC50 values in rat forebrain membrane binding assays, a mechanism not shared by common analgesics such as aspirin, acetaminophen, or traditional NSAIDs . Generic interchange without consideration of these evidence dimensions risks introducing uncharacterized efficacy gaps or respiratory safety profile mismatches.

Carbiphene Hydrochloride (467-22-1) Procurement-Relevant Quantitative Differentiation Evidence


Analgesic Potency Equivalence Ratio Against Codeine in Human Respiratory Depression Study

In a controlled clinical pharmacology study, the oral analgesic potency of etomide (Carbiphene) was directly compared with codeine. The study employed respiratory depression as a quantitative pharmacodynamic endpoint to establish dose equivalence. Based on the observed respiratory and subjective effect profiles, 125 mg of etomide was determined to be therapeutically equivalent to 100 mg of codeine [1].

Analgesic Respiratory Depression Clinical Pharmacology

GABAA Receptor Allosteric Modulation: Quantitative In Vitro Binding Data in Rat Forebrain Membranes

Carbiphene (free base) modulates GABAA receptor function as demonstrated by two complementary radioligand binding assays using rat whole forebrain membranes. The compound inhibits the binding of the convulsant site ligand [³⁵S]TBPS with an IC₅₀ of 12 μM and enhances the binding of the orthosteric agonist site ligand [³H]muscimol with an EC₅₀ of 34 μM . This dual modulation profile is distinct from classical benzodiazepine positive allosteric modulators which typically lack robust TBPS inhibition at comparable concentrations.

GABAA Receptor Allosteric Modulation Neuropharmacology

Acute Oral Toxicity (LD₅₀) Values in Mouse Model

Acute toxicity data for Carbiphene hydrochloride in mice provide a baseline safety margin for preclinical dosing considerations. The reported oral LD₅₀ is 370 mg/kg, and the intraperitoneal LD₅₀ is 190 mg/kg . This toxicity profile can be contextualized against reference analgesics for risk assessment in experimental protocols.

Toxicology Acute Toxicity Safety Pharmacology

Carbiphene Hydrochloride (467-22-1): Evidence-Guided Research and Procurement Application Scenarios


Preclinical Analgesic Screening with Dose Calibration to Codeine Equivalent

Investigators requiring a non-narcotic analgesic with a quantitatively established potency relationship to a known opioid standard (codeine) can utilize Carbiphene hydrochloride at a 125 mg human-equivalent oral dose per 100 mg codeine reference for experimental design [1]. This scenario applies to pain model studies where opioid comparators serve as positive controls but non-narcotic classification is required to avoid opioid receptor-mediated confounding.

GABAA Receptor Pharmacology Tool Compound for Allosteric Modulation Studies

Researchers investigating GABAA receptor allosteric modulation may employ Carbiphene (free base) as a reference compound with defined in vitro activity parameters: IC₅₀ = 12 μM for [³⁵S]TBPS binding inhibition and EC₅₀ = 34 μM for [³H]muscimol binding enhancement on rat forebrain membranes . This application is particularly relevant for studies exploring non-benzodiazepine GABAA modulators in the context of schizophrenia-related research .

Respiratory Safety Pharmacology Comparative Studies

For studies evaluating respiratory depressant effects of analgesics, Carbiphene hydrochloride offers a historically characterized comparator with documented respiratory effect profiles from controlled human studies [1]. The 1968 Bellville et al. study provides a methodology framework for respiratory depression assessment that can be replicated or referenced in modern respiratory safety pharmacology protocols.

Acute Toxicity Benchmarking in Preclinical Safety Assessment

Investigators conducting acute toxicity assessments may reference the established oral LD₅₀ value of 370 mg/kg (mouse) for Carbiphene hydrochloride as a quantitative safety benchmark when designing dose-ranging studies or evaluating comparative toxicity profiles among non-narcotic analgesic candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carbiphene hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.